molecular formula C25H31F3N4O2 B7909007 EMD534085 CAS No. 1035647-06-3

EMD534085

Cat. No.: B7909007
CAS No.: 1035647-06-3
M. Wt: 476.5 g/mol
InChI Key: MARIUIDCPUZLKZ-FUKQBSRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5, a motor protein involved in the process of mitosis. This compound has shown significant preclinical antitumor activity by promoting mitotic arrest, leading to cell death in various tumor types .

Scientific Research Applications

EMD534085 has been extensively studied for its potential in cancer treatment. It has shown significant preclinical antitumor activity in several tumor types, including solid tumors and lymphomas . The compound induces mitotic arrest and cell death, making it a promising candidate for cancer therapy. Additionally, this compound has been used in pharmacokinetic and pharmacodynamic studies to understand its bioavailability and systemic exposure in animal models .

Properties

IUPAC Name

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIUIDCPUZLKZ-FUKQBSRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235147
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858668-07-2
Record name EMD-534085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-534085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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